N'-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide is a synthetic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
The synthesis of N’-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide involves several steps:
Starting Material: The synthesis begins with the reaction of p-chloro-m-cresol with ethylchloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate.
Hydrazide Formation: The resultant compound is then treated with hydrazine hydrate to produce 2-(4-chloro-3-methylphenoxy) acetohydrazide.
Schiff Base Formation: Finally, the acetohydrazide is reacted with different aromatic furfural aldehydes to form the Schiff base, N’-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide.
Chemical Reactions Analysis
N’-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide has several scientific research applications:
Antimicrobial Activity: It has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Anthelmintic Activity: The compound has demonstrated significant anthelmintic activity against species of earthworms, making it a potential candidate for treating parasitic infections.
Medicinal Chemistry: Due to its biological activities, it is being explored for potential therapeutic applications in treating infections and parasitic diseases.
Mechanism of Action
The mechanism of action of N’-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide involves its interaction with microbial cell membranes and enzymes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Additionally, it inhibits key enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
N’-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide can be compared with other Schiff bases and furan derivatives:
Similar Compounds: Other Schiff bases derived from p-chloro-m-cresol and furan derivatives with similar structures.
Properties
Molecular Formula |
C21H18ClN3O5 |
---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
N-[(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H18ClN3O5/c1-13-3-7-19(14(2)9-13)29-12-21(26)24-23-11-16-5-8-20(30-16)17-10-15(25(27)28)4-6-18(17)22/h3-11H,12H2,1-2H3,(H,24,26)/b23-11- |
InChI Key |
YUMALFRDGHAJGT-KSEXSDGBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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